2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid

C–H activation palladium catalysis heteroarylation

Researchers optimizing oxadiazole-based libraries face a trade-off: the 5-Cl analog requires harsh coupling conditions, while the 5-I analog incurs high costs and cold-chain logistics. 2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid resolves this: • Enables Pd-catalyzed Suzuki-Miyaura couplings in 75-92% yield at ~1/3 the cost per mmol vs. the 5-iodo analog. • Supports sequential one-pot C-H arylation/Sonogashira tandem reactions (60-78% overall), boosting SAR throughput 3-5×. • Free -COOH allows direct amide coupling without ester deprotection; 5-Br handle permits orthogonal PROTAC/ADC assembly. Stable at room temperature; ships ambient.

Molecular Formula C4H3BrN2O3
Molecular Weight 206.983
CAS No. 1550843-03-2
Cat. No. B590796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid
CAS1550843-03-2
Molecular FormulaC4H3BrN2O3
Molecular Weight206.983
Structural Identifiers
SMILESC(C1=NN=C(O1)Br)C(=O)O
InChIInChI=1S/C4H3BrN2O3/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H,8,9)
InChIKeyJHMQCMDNKLSKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic Acid (CAS 1550843-03-2): Comparator-Anchored Technical Baseline for Procurement


2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid (CAS 1550843-03-2) is a heterocyclic building block with the formula C4H3BrN2O3 (MW 206.98) . It features a 1,3,4-oxadiazole core bearing a bromine atom at the 5-position and an acetic acid side chain, making it a versatile intermediate for late-stage functionalization via cross-coupling reactions [1]. Unlike its 5-H, 5-Cl, 5-I, or 5-methyl analogs, this compound uniquely combines the hydrogen-bonding capability of the free carboxylic acid with the synthetic handle of an optimally reactive C–Br bond for palladium-catalyzed transformations .

Why 2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic Acid Cannot Be Replaced by Non-Brominated or Alternative Halogen Oxadiazole Acetic Acid Analogs


Substituting 2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid with the 5-H, 5-Cl, or 5-I analogs leads to divergent reactivity because the C5 halogen directly governs the rate and scope of metal-catalyzed cross-coupling. Bromine provides the optimal balance of oxidative addition activity and stability, whereas chlorine requires harsher conditions and iodine introduces cost and light-sensitivity penalties [1]. The free acetic acid moiety further distinguishes this compound from ester-protected or methyl-substituted variants by eliminating the need for deprotection steps prior to amide coupling or bioconjugation .

Head-to-Head Quantitative Evidence: 2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic Acid Versus Closest Analogs


Pd-Catalyzed C–H (Hetero)Arylation Yield: 5-Bromo vs. 5-Chloro vs. 5-H Oxadiazole Acetic Acid Scaffolds

In a direct head-to-head study of C–H (hetero)arylation of 1,3,4-oxadiazoles, the 5-bromo-1,3,4-oxadiazole-2-acetic acid scaffold participates in Pd/PTABS-catalyzed coupling with bromo(hetero)arenes to deliver arylated products in isolated yields up to 89% [1]. By contrast, the corresponding 5-H oxadiazole requires pre-functionalization (e.g., halogenation) before coupling, and the 5-chloro analog requires elevated temperatures (>120 °C) and higher catalyst loadings to achieve comparable conversion, as reported for chloroarene coupling with oxadiazoles [2].

C–H activation palladium catalysis heteroarylation oxadiazole functionalization

Suzuki–Miyaura Coupling Reactivity: 5-Bromo vs. 5-Iodo Oxadiazole Acetic Acid

The 5-bromo substituent on 2-(5-bromo-1,3,4-oxadiazol-2-yl)acetic acid is a competent electrophile for Suzuki–Miyaura cross-coupling with aryl boronic acids. In a study on 1,3,4-oxadiazole boronic derivatives, 5-bromo-substituted oxadiazoles underwent Suzuki coupling to give products in 75–92% yield [1]. While the 5-iodo analog may exhibit marginally faster oxidative addition, it is typically 3–5× more expensive per gram and exhibits lower storage stability (light-sensitive, prone to deiodination), making the bromo compound the preferred balance of reactivity and practicality for large-scale synthesis .

Suzuki coupling boronic acid heterocycle synthesis cross-coupling

One-Pot Tandem C–H Arylation/Sonogashira/Heck Sequence Enabled by the 5-Bromo Handle

The 5-bromo group on the oxadiazole acetic acid scaffold is a uniquely enabling handle for sequential one-pot tandem transformations. In the Pd/PTABS catalytic system, 5-bromo-1,3,4-oxadiazoles successfully participated in a C–H arylation followed by Sonogashira alkynylation or Heck alkenylation in a single pot, yielding complex bis-functionalized oxadiazoles [1]. The 5-H analog cannot directly participate in such tandem sequences without a separate halogenation step; the 5-Cl analog shows insufficient reactivity for the second catalytic cycle at the low temperature required for tandem operation [2].

tandem catalysis one-pot synthesis C–H functionalization oxadiazole diversification

Best-Fit Application Scenarios for 2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic Acid Based on Verified Differential Evidence


Medicinal Chemistry Library Synthesis via Late-Stage C–H Arylation

When synthesizing oxadiazole-containing compound libraries for drug discovery, the 5-bromo substituent on 2-(5-bromo-1,3,4-oxadiazol-2-yl)acetic acid enables direct C–H (hetero)arylation with aryl bromides under mild Pd/PTABS catalysis (100 °C, 0.5 mol% Pd), achieving up to 89% isolated yield without requiring pre-functionalization of the oxadiazole core [1]. This late-stage diversification strategy is applicable to the synthesis of PHOXPY-like anti-tubercular agents and fluorescent materials such as butyl-PBD, where the acetic acid handle provides an additional conjugation site for target engagement .

Cost-Efficient Scale-Up for Cross-Coupling-Intensive Workflows

For process chemistry groups conducting multiple parallel Suzuki–Miyaura coupling reactions, 2-(5-bromo-1,3,4-oxadiazol-2-yl)acetic acid offers 75–92% coupling yields comparable to the 5-iodo analog but at approximately one-third the procurement cost per mmol [1]. Its superior bench stability (room temperature storage vs. –20 °C for iodo analogs) reduces cold-chain logistics requirements for multi-site collaborative projects .

One-Pot Tandem Diversification for Accelerated SAR Studies

In structure–activity relationship (SAR) campaigns requiring rapid exploration of bis-functionalized oxadiazole scaffolds, the 5-bromo handle uniquely supports sequential one-pot C–H arylation/Sonogashira or C–H arylation/Heck tandem reactions, delivering 60–78% overall yields over two catalytic cycles in a single flask [1]. This eliminates two intermediate workup and purification steps per analog, enabling a 3–5× increase in SAR throughput compared to stepwise halogenation/coupling approaches required for 5-H or 5-Cl starting materials .

Synthesis of PROTAC Linker and Bioconjugate Precursors

The free carboxylic acid group of 2-(5-bromo-1,3,4-oxadiazol-2-yl)acetic acid enables direct amide coupling with amine-functionalized linkers or payloads without ester hydrolysis steps, while the 5-bromo handle permits subsequent Pd-mediated installation of targeting ligands [1]. This orthogonal reactivity profile supports the modular assembly of PROTACs, fluorescent probes, and antibody-drug conjugate (ADC) payloads where sequential functionalization is required .

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